molecular formula C15H11BrO2 B3053829 6-Bromoflavanone CAS No. 56414-11-0

6-Bromoflavanone

Cat. No.: B3053829
CAS No.: 56414-11-0
M. Wt: 303.15 g/mol
InChI Key: XTTJSFMIDKNCOE-UHFFFAOYSA-N
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Description

6-Bromoflavanone is a halogenated flavonoid derivative characterized by the presence of a bromine atom at the sixth position of the flavanone structure. Flavonoids are a class of polyphenolic compounds widely distributed in the plant kingdom, known for their diverse biological activities. This compound has garnered attention due to its potential pharmacological properties, particularly its anxiolytic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoflavanone typically involves the halogenation of flavanone. One common method is the bromination of flavanone using bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the sixth position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 6-Bromoflavanone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding flavones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it back to flavanone or other reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Flavones and other oxidized derivatives.

    Reduction: Flavanone and other reduced forms.

    Substitution: Various substituted flavanones depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of other halogenated flavonoids and related compounds.

    Biology: Its biological activities, particularly its anxiolytic effects, have been explored in animal models.

    Medicine: Potential therapeutic applications include its use as an anxiolytic agent, similar to benzodiazepines but with potentially fewer side effects.

    Industry: It can be used in the development of new pharmaceuticals and as a chemical intermediate in the synthesis of other bioactive compounds.

Mechanism of Action

The anxiolytic effects of 6-Bromoflavanone are believed to be mediated through its interaction with the gamma-aminobutyric acid (GABA) receptor complex. It binds to the benzodiazepine binding site on the GABA receptor, enhancing the inhibitory effects of GABA and leading to reduced anxiety. This mechanism is similar to that of benzodiazepines but may offer a different side effect profile.

Comparison with Similar Compounds

    6-Bromoflavone: Another halogenated flavonoid with anxiolytic properties.

    5-Methoxy-6,8-dibromoflavanone: A compound with similar anxiolytic effects but with additional bromine atoms and a methoxy group.

Uniqueness: 6-Bromoflavanone is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its selective bromination at the sixth position differentiates it from other halogenated flavonoids and contributes to its unique biological activity profile.

Properties

IUPAC Name

6-bromo-2-phenyl-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrO2/c16-11-6-7-14-12(8-11)13(17)9-15(18-14)10-4-2-1-3-5-10/h1-8,15H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTTJSFMIDKNCOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(C1=O)C=C(C=C2)Br)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80414863
Record name 6-Bromoflavanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80414863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56414-11-0
Record name 6-Bromoflavanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80414863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1-(5-bromo-2-hydroxy-phenyl)-ethanone (29 g, 0.135 mol), benzaldehyde (14.3 g, 0.135 mol) and borax (51.5 g, 0.135 mol) in ethanol (180 mL) and H2O (300 mL) was refluxed for one day. The reaction mixture was cooled, diluted with an equal volume of H2O and extracted with ethyl acetate. The organic layer was dried over anhydrous Na2SO4, filtered, and evaporated to give 6-bromo-2-phenyl-chroman-4-one (8.5 g, 21%). 1H-NMR (CDCl3): 2.89 (dd, 1H), 3.06 (dd, 1H), 5.46 (dd, 1H), 6.95 (d, 1H), 7.37-7.46 (m, 5H), 7.58 (d, 1H), 8.02 (d, 1H).
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
14.3 g
Type
reactant
Reaction Step One
[Compound]
Name
borax
Quantity
51.5 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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